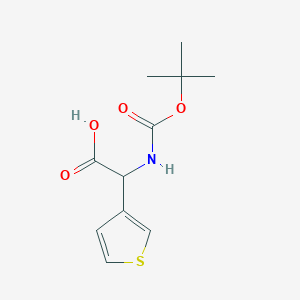

2-(Boc-amino)-2-(3-thiophenyl)acetic acid

Vue d'ensemble

Description

2-(Boc-amino)-2-(3-thiophenyl)acetic acid: is an organic compound that features a thiophene ring, an amino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-2-(3-thiophenyl)acetic acid typically involves the following steps:

-

Protection of the Amino Group: : The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

-

Formation of the Thiophene Derivative: : The thiophene ring is introduced through a coupling reaction. This can be done using a thiophene derivative, such as 3-bromothiophene, in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling).

-

Introduction of the Acetic Acid Moiety: : The acetic acid group is introduced through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

-

Reduction: : The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.

-

Substitution: : The thiophene ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Trifluoroacetic acid, hydrochloric acid.

Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid.

Major Products

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Deprotected amino acid.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Applications De Recherche Scientifique

Chemistry

2-(Boc-amino)-2-(3-thiophenyl)acetic acid is used as a building block in organic synthesis. Its functional groups allow for further derivatization, making it valuable in the synthesis of complex molecules.

Biology

In biological research, this compound can be used to study the effects of thiophene-containing amino acids on protein structure and function. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structural features make it a candidate for drug development targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or catalysts.

Mécanisme D'action

The mechanism of action of 2-(Boc-amino)-2-(3-thiophenyl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the amino and acetic acid groups can form hydrogen bonds with biological macromolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Boc-amino)-2-phenylacetic acid: Lacks the thiophene ring, making it less versatile in certain synthetic applications.

2-(Boc-amino)-2-(2-thiophenyl)acetic acid: The thiophene ring is positioned differently, which can affect its reactivity and interactions.

2-(Boc-amino)-2-(3-furanyl)acetic acid: Contains a furan ring instead of a thiophene ring, leading to different electronic properties.

Uniqueness

2-(Boc-amino)-2-(3-thiophenyl)acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of heterocyclic compounds and bioactive molecules.

Activité Biologique

2-(Boc-amino)-2-(3-thiophenyl)acetic acid is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a thiophene ring, which may enhance its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications as a pharmaceutical agent.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 225.29 g/mol. The presence of the thiophene moiety contributes to its aromatic properties, which can influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 225.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Research indicates that compounds containing thiophene rings have shown promising antitumor activity. A study on thienothiophene derivatives demonstrated their potential as antitumor agents by inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . Specifically, derivatives similar to this compound were evaluated for their cytotoxic effects on several cancer cell lines.

Antiviral Properties

Thiophene derivatives have also been explored for antiviral applications. Their ability to interfere with viral replication processes makes them candidates for further investigation as antiviral agents. The mechanisms include inhibition of viral polymerases and disruption of nucleic acid synthesis .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in tumor progression and viral replication.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to inflammation and immune response .

- Cell Cycle Modulation : Studies suggest that these compounds can induce cell cycle arrest, particularly in cancer cells, leading to reduced proliferation rates .

Case Studies

-

Antitumor Efficacy :

- A study investigated the effects of thienothiophene derivatives on breast cancer cell lines (MCF-7). Results indicated that these compounds induced apoptosis and inhibited cell growth significantly compared to control groups.

- IC50 values were determined, revealing that certain derivatives had IC50 values in the low micromolar range.

-

Antiviral Activity :

- In vitro assays demonstrated that derivatives of thiophene could inhibit the replication of the influenza virus, showcasing their potential as therapeutic agents against viral infections.

- The mechanism involved interference with viral entry and replication stages, highlighting their multifaceted action against viruses.

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-4-5-17-6-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYLMXXKPBZDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370374 | |

| Record name | [(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40512-57-0 | |

| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40512-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(tert-Butoxycarbonyl)amino](thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.